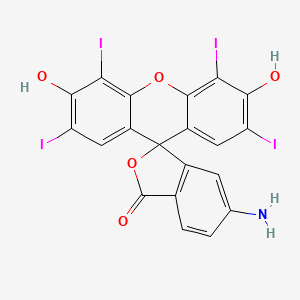

6-Aminoerythrosin

CAS No.: 870703-94-9

Cat. No.: VC3320947

Molecular Formula: C20H9I4NO5

Molecular Weight: 850.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 870703-94-9 |

|---|---|

| Molecular Formula | C20H9I4NO5 |

| Molecular Weight | 850.9 g/mol |

| IUPAC Name | 5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

| Standard InChI | InChI=1S/C20H9I4NO5/c21-11-4-9-17(13(23)15(11)26)29-18-10(5-12(22)16(27)14(18)24)20(9)8-3-6(25)1-2-7(8)19(28)30-20/h1-5,26-27H,25H2 |

| Standard InChI Key | XSCPSRAAPMXOLS-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1N)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O |

| Canonical SMILES | C1=CC2=C(C=C1N)C3(C4=CC(=C(C(=C4OC5=C(C(=C(C=C53)I)O)I)I)O)I)OC2=O |

Introduction

Chemical Properties and Structure

6-Aminoerythrosin possesses a complex molecular structure with several distinctive features that define its chemical identity and properties. The comprehensive details of its chemical parameters are presented in Table 1.

Table 1: Chemical Identity and Properties of 6-Aminoerythrosin

| Parameter | Value |

|---|---|

| Common Name | 6-Aminoerythrosin |

| CAS Number | 870703-94-9 |

| Molecular Formula | C₂₀H₉I₄NO₅ |

| Molecular Weight | 850.91 g/mol |

| Exact Mass | 850.666 |

| IUPAC Name | 5-amino-3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |

| PSA | 102.01 |

| LogP | 6.2476 |

The structure of 6-Aminoerythrosin is characterized by the presence of four iodine atoms attached to the xanthene core, contributing significantly to its high molecular weight . The compound features a spiro-linked lactone moiety and an amino group substitution that alters its reactivity compared to erythrosine. The relatively high LogP value of 6.2476 suggests considerable lipophilicity, which may influence its solubility profile and membrane permeability characteristics .

The presence of multiple hydroxyl groups within the molecular framework enables hydrogen bonding interactions, while the amino functionality introduces nucleophilic character to the molecule. These structural features collectively determine the compound's chemical behavior, spectroscopic properties, and potential interactions with biological systems.

| Safety Parameter | Classification/Information |

|---|---|

| GHS Symbol | GHS06 (Acute Toxicity) |

| Signal Word | Danger |

| Hazard Statement | H301: Toxic if swallowed |

| Precautionary Statement | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician |

| Toxicity Category | Acute Toxic Category 3 |

| Flammability | Non-combustible |

The safety data sheet for 6-Aminoerythrosin outlines specific first aid measures that should be implemented in case of exposure :

-

General exposure: Consult a physician immediately and present the safety data sheet

-

Inhalation: Move the affected individual to fresh air; provide artificial respiration if breathing has stopped

-

Skin contact: Wash thoroughly with soap and abundant water; seek immediate medical attention

-

Eye contact: Flush eyes with water as a precautionary measure

-

Ingestion: Never administer anything orally to an unconscious person; rinse mouth with water and seek immediate medical consultation

Research Applications

The research applications of 6-Aminoerythrosin appear to be specialized, with documentation in the available literature focusing primarily on its photochemical properties and potential use in biological studies.

Photosensitization Studies

Related aminoerythrosin derivatives, specifically 5-(4,6-dichloro-1,3,5-triazin-2-yl) aminoerythrosin (AE), have been investigated for their photosensitization properties when covalently bound to melanins . This research examined several photophysical parameters that may have relevance to understanding the potential applications of 6-Aminoerythrosin.

The study revealed that when aminoerythrosin derivatives bind to melanin, they demonstrate interesting photochemical behaviors, including:

-

Alteration of dye fluorescence properties

-

Measurable triplet quantum yields detected through laser flash photolysis

-

Ability to photosensitize oxygen consumption

-

Capacity to generate melanin free radicals detectable by electron spin resonance (ESR) techniques

The researchers observed that these dyes appear to bind near the surface of polymeric melanin, suggesting site-specific interactions that could be relevant for applications in photobiology or photodynamic processes .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume